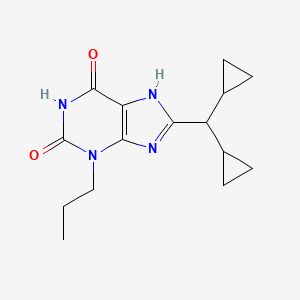
2,2,3,3-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound known for its unique structure and properties. This compound is a derivative of tetraazacyclotetradecane, where the nitrogen atoms are substituted with methyl groups. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-1,4,8,11-tetraazacyclotetradecane typically involves the cyclization of linear tetraamines. One common method includes the reaction of 1,2-diaminoethane with formaldehyde and formic acid under controlled conditions to form the macrocyclic structure . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of secondary amines.
Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethyl-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic structure act as electron donors, coordinating with metal ions to form chelates. These chelates exhibit unique chemical and physical properties, making them useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: The parent compound without methyl substitutions.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A similar macrocyclic compound with three nitrogen atoms and methyl substitutions.
Uniqueness
2,2,3,3-Tetramethyl-1,4,8,11-tetraazacyclotetradecane is unique due to its specific substitution pattern, which enhances its ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and related fields .
Properties
CAS No. |
132841-54-4 |
|---|---|
Molecular Formula |
C14H32N4 |
Molecular Weight |
256.43 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C14H32N4/c1-13(2)14(3,4)18-10-6-8-16-12-11-15-7-5-9-17-13/h15-18H,5-12H2,1-4H3 |
InChI Key |
LCNPSFXOCHGISA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NCCCNCCNCCCN1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
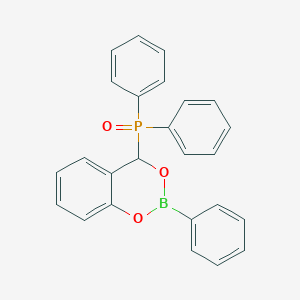
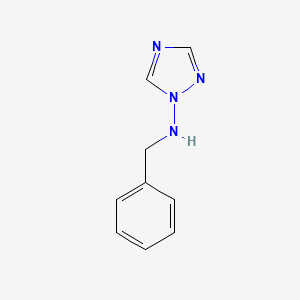
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)
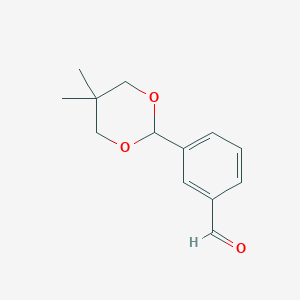
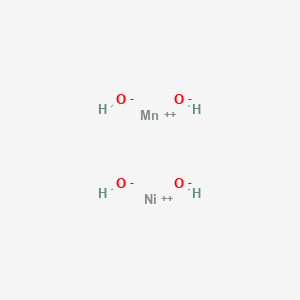
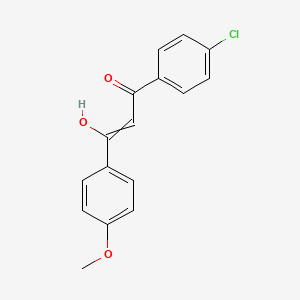
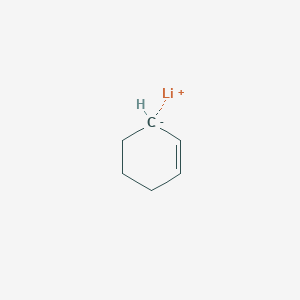
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)

![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
